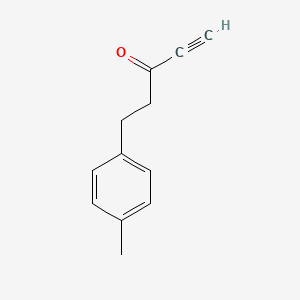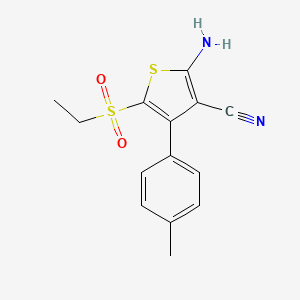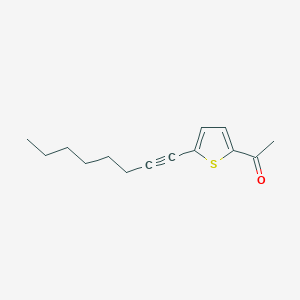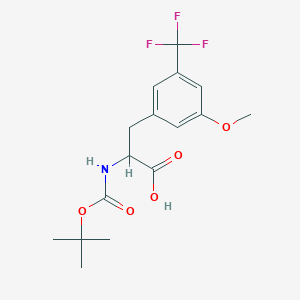
Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate” is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate” typically involves multi-step organic reactions. The process may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of functional groups: The phenoxy, acetamido, and carbamoyl groups can be introduced through substitution reactions using appropriate reagents.
Esterification: The carboxylate group can be formed through esterification reactions using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and phenoxy groups.
Reduction: Reduction reactions could target the carbonyl groups in the acetamido and carbamoyl moieties.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Synthesis of novel compounds: The compound can be used as an intermediate in the synthesis of other complex molecules.
Study of reaction mechanisms: Its reactions can provide insights into the behavior of thiophene derivatives.
Biology and Medicine
Pharmaceutical development:
Biological assays: Used in studies to understand its biological activity and potential therapeutic effects.
Industry
Agrochemicals: Potential use as a precursor for the synthesis of pesticides or herbicides.
Materials science: Applications in the development of advanced materials with specific properties.
作用機序
The mechanism by which “Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate” exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Thiophene derivatives: Such as 2-acetylthiophene, 2-bromothiophene.
Phenoxyacetamides: Such as 2-(4-chlorophenoxy)acetamide.
Carbamoyl compounds: Such as N-phenylcarbamoyl chloride.
Uniqueness
“Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate” is unique due to its combination of functional groups and the thiophene core, which may confer specific chemical and biological properties not found in simpler analogs.
特性
分子式 |
C24H23ClN2O5S |
|---|---|
分子量 |
487.0 g/mol |
IUPAC名 |
methyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23ClN2O5S/c1-13-7-5-6-8-17(13)26-22(29)21-15(3)20(24(30)31-4)23(33-21)27-19(28)12-32-18-10-9-16(25)11-14(18)2/h5-11H,12H2,1-4H3,(H,26,29)(H,27,28) |
InChIキー |
KPVLPIWPQHAVBW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


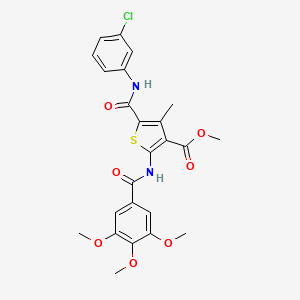
![Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate](/img/structure/B12071659.png)
